5-Morpholin-4-yl-2-furaldehyde

Description

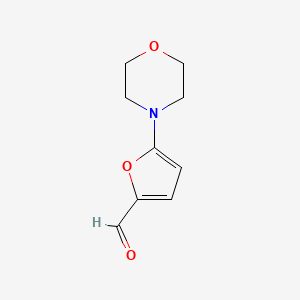

Structure

3D Structure

Properties

IUPAC Name |

5-morpholin-4-ylfuran-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3/c11-7-8-1-2-9(13-8)10-3-5-12-6-4-10/h1-2,7H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPUSBRXFPCGEKP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=CC=C(O2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00345165 | |

| Record name | 5-Morpholin-4-yl-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

181.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3680-96-4 | |

| Record name | 5-Morpholin-4-yl-2-furaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00345165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Morpholin-4-yl-2-furaldehyde chemical structure and properties

An In-depth Technical Guide to 5-Morpholin-4-yl-2-furaldehyde: Structure, Synthesis, and Applications

Abstract

This compound is a heterocyclic aldehyde that integrates the versatile furan scaffold with the privileged morpholine moiety. This combination makes it a valuable building block in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and spectral characteristics. We delve into established synthetic methodologies, offering mechanistic insights and a detailed experimental protocol. Furthermore, the guide explores the compound's chemical reactivity and its applications as a synthetic intermediate for developing novel compounds with potential pharmacological activities. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this compound in their scientific endeavors.

Introduction to the 5-Substituted-2-Furaldehyde Scaffold

The furan ring is a fundamental five-membered aromatic heterocycle present in a multitude of natural products and synthetic compounds of significant biological importance.[1] The 2-furaldehyde (furfural) framework, in particular, serves as a versatile and renewable chemical feedstock, often derived from the dehydration of sugars found in agricultural byproducts.[2] The introduction of substituents at the 5-position of the furan ring dramatically expands its chemical space and utility, leading to a class of compounds known as 5-substituted-2-furaldehydes.

These derivatives are pivotal starting materials for designing polyfunctionalized heterocyclic compounds.[1][3] The aldehyde group at the 2-position provides a reactive handle for a wide array of chemical transformations, including condensations, oxidations, and reductions, allowing for the construction of more complex molecular architectures.[4][5] The substituent at the 5-position, meanwhile, allows for the fine-tuning of the molecule's steric and electronic properties, which can profoundly influence its biological activity and physical characteristics. Compounds bearing this scaffold have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor properties.[1][6]

Within this important class of molecules, This compound stands out due to the incorporation of a morpholine ring. Morpholine is a well-established "privileged scaffold" in medicinal chemistry, valued for its favorable physicochemical properties, including metabolic stability and aqueous solubility, and its presence in numerous approved drugs.[7] The fusion of these two key structural motifs—the reactive furan-aldehyde and the pharmacologically significant morpholine—renders this compound a highly attractive intermediate for the synthesis of novel chemical entities in drug discovery.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is critical for its effective use in research and development. This section details the structural, physical, and spectral characteristics of this compound.

Chemical Structure and Nomenclature

The molecule consists of a furan ring substituted with an aldehyde group at position 2 and a morpholine ring linked via its nitrogen atom to position 5.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Furfural - Wikipedia [en.wikipedia.org]

- 3. 5-Substituted-2-furaldehydes: a synthetic protocol utilizing an organozinc route - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. quod.lib.umich.edu [quod.lib.umich.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 5-Morpholin-4-yl-2-furaldehyde

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

5-Morpholin-4-yl-2-furaldehyde is a valuable heterocyclic compound characterized by a furan ring substituted with a morpholine and an aldehyde group. This unique chemical architecture makes it a significant building block in medicinal chemistry and materials science. The electron-donating morpholine moiety and the electron-withdrawing aldehyde group on the furan scaffold create a molecule with diverse reactivity, paving the way for the synthesis of a wide array of derivatives with potential biological activities. This guide provides a comprehensive overview of the primary synthetic pathways to this compound, with a focus on the underlying chemical principles, detailed experimental protocols, and a discussion of alternative methods.

Compound Profile:

| Property | Value |

| IUPAC Name | 5-(morpholin-4-yl)furan-2-carbaldehyde[1] |

| CAS Number | 3680-96-4[1] |

| Molecular Formula | C₉H₁₁NO₃[1] |

| Molecular Weight | 181.19 g/mol [1] |

| Appearance | Yellowish solid |

| SMILES | C1COCCN1C2=CC=C(O2)C=O[1] |

Strategic Approach to Synthesis: Key Pathways

The synthesis of this compound primarily revolves around the formation of the C-N bond between the furan ring and the morpholine moiety. The two most prevalent and effective strategies to achieve this are:

-

Nucleophilic Aromatic Substitution (SNAr): This is a direct and often high-yielding method that involves the reaction of a 5-halo-2-furaldehyde with morpholine. The electron-withdrawing nature of the aldehyde group activates the furan ring towards nucleophilic attack.

-

Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination): A powerful and versatile method for C-N bond formation, this reaction employs a palladium catalyst with a suitable phosphine ligand to couple a 5-halo-2-furaldehyde with morpholine.

An alternative, though less common, approach is the Ullmann Condensation , a copper-catalyzed reaction that can also facilitate the formation of the desired C-N bond.

This guide will focus on the SNAr approach due to its straightforward nature and demonstrated success in synthesizing the target molecule. A discussion of the Buchwald-Hartwig amination is also included as a viable and important alternative.

Prerequisite: Synthesis of the Key Precursor, 5-Bromo-2-furaldehyde

A crucial starting material for the synthesis of this compound is a 5-halo-2-furaldehyde, with 5-bromo-2-furaldehyde being a common choice due to its reactivity and accessibility.

Synthesis of 5-Bromo-2-furaldehyde via Bromination of Furfural

The direct bromination of furfural can be challenging due to the potential for over-bromination and side reactions. A modern and efficient method utilizes an ionic liquid as the brominating agent, which offers improved selectivity and milder reaction conditions.

Reaction Scheme:

Caption: Synthesis via Nucleophilic Aromatic Substitution.

Mechanism of SNAr:

The reaction proceeds through a two-step addition-elimination mechanism.

-

Nucleophilic Attack: The nitrogen atom of morpholine acts as a nucleophile and attacks the carbon atom bearing the bromine atom on the furan ring. This step is typically the rate-determining step and leads to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the furan ring and, importantly, onto the oxygen atom of the aldehyde group, which provides significant stabilization.

-

Elimination of the Leaving Group: The aromaticity of the furan ring is restored by the elimination of the bromide ion, yielding the final product, this compound.

Detailed Experimental Protocol:

The following protocol is based on a procedure described in patent literature, providing a reliable method for the synthesis of the target compound.

Materials:

-

5-Bromo-2-furaldehyde

-

Morpholine

-

Dimethyl sulfoxide (DMSO)

-

Ethyl acetate

-

Hexane

-

Water

-

Brine

Procedure:

-

Dissolve 5-bromo-2-furaldehyde (1.0 g, 5.7 mmol) in dimethyl sulfoxide (10 mL).

-

Add morpholine (1.5 mL, 17.2 mmol) to the solution.

-

Heat the reaction mixture to 100 °C and stir for 4 hours.

-

After cooling to room temperature, pour the reaction mixture into water (50 mL).

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with water (2 x 50 mL) and then with brine (50 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexane (e.g., 10% to 50%).

-

The resulting product is this compound as a yellow solid.

Quantitative Data:

| Reactant | Molar Equiv. | Solvent | Temp. (°C) | Time (h) | Yield |

| 5-Bromo-2-furaldehyde | 1.0 | DMSO | 100 | 4 | 75% |

| Morpholine | 3.0 |

Alternative Pathway: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method is particularly useful when the SNAr reaction is sluggish or gives low yields. It offers a broad substrate scope and functional group tolerance.

General Reaction Scheme:

Caption: General scheme for Buchwald-Hartwig amination.

Catalytic Cycle:

The catalytic cycle of the Buchwald-Hartwig amination generally involves three key steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 5-bromo-2-furaldehyde to form a Pd(II) complex.

-

Amine Coordination and Deprotonation: Morpholine coordinates to the Pd(II) complex, and a base deprotonates the morpholine to form a palladium-amido complex.

-

Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, yielding this compound and regenerating the active Pd(0) catalyst.

Experimental Considerations:

The success of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst, ligand, base, and solvent.

-

Palladium Precatalyst: Common choices include Pd₂(dba)₃ and Pd(OAc)₂.

-

Ligand: Bulky, electron-rich phosphine ligands are typically used. For the coupling of secondary amines like morpholine, ligands such as Xantphos or BINAP are often effective.

-

Base: A strong, non-nucleophilic base is required, such as sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs₂CO₃).

-

Solvent: Anhydrous, deoxygenated solvents like toluene, dioxane, or THF are commonly used.

Characterization of this compound

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹³C NMR: The predicted ¹³C NMR chemical shifts are crucial for confirming the structure of the final product.

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Aldehyde (C=O) | ~175-180 |

| C5 (attached to Morpholine) | ~160-165 |

| C2 (attached to Aldehyde) | ~150-155 |

| C3 | ~110-115 |

| C4 | ~90-95 |

| Morpholine (-CH₂-N-) | ~45-50 |

| Morpholine (-CH₂-O-) | ~65-70 |

| (Predicted values based on typical shifts for similar structures. Source: NMRShiftDB via PubChem)[1] |

-

¹H NMR: The ¹H NMR spectrum would show characteristic signals for the aldehyde proton (a singlet around 9.5 ppm), the two furan protons (doublets between 6.0 and 7.5 ppm), and the two sets of methylene protons of the morpholine ring (triplets or multiplets between 3.0 and 4.0 ppm).

Conclusion

The synthesis of this compound is most reliably achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction, starting from the readily accessible 5-bromo-2-furaldehyde. This method is straightforward, high-yielding, and avoids the use of expensive metal catalysts. For cases where the SNAr approach is not optimal, the Buchwald-Hartwig amination offers a powerful and versatile alternative. This guide provides the necessary theoretical background and detailed experimental protocols to enable researchers to successfully synthesize this valuable chemical building block for further applications in drug discovery and materials science.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link]

-

Wu, X., Peng, X., Dong, X., & Dai, Z. (2011). Synthesis of 5-Bromo-2-furfural under Solvent-Free Conditions Using 1-Butyl-3-Methylimidazolium Tribromide as Brominating Agent. E-Journal of Chemistry, 8(2), 849-852. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of 5-Morpholin-4-yl-2-furaldehyde

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 5-Morpholin-4-yl-2-furaldehyde, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This document delves into the structural, physical, and spectral characteristics of the molecule, offering both reported and predicted data. Furthermore, it outlines detailed, field-proven experimental protocols for the analytical characterization of this compound, including chromatographic and spectroscopic techniques. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies. This guide is intended to serve as a valuable resource for scientists and researchers, enabling them to better understand, handle, and analyze this compound in a laboratory setting.

Introduction

This compound, also known by its IUPAC name 5-(morpholin-4-yl)furan-2-carbaldehyde, is a derivative of furan-2-carbaldehyde (furfural)[1]. The incorporation of a morpholine moiety at the 5-position of the furan ring introduces unique electronic and steric properties, making it a molecule of significant interest in the synthesis of novel bioactive compounds. The furan ring is a common scaffold in medicinal chemistry, and its derivatives have shown a wide range of biological activities[2]. The morpholine ring, a saturated heterocycle, is often introduced into drug candidates to improve their pharmacokinetic properties, such as solubility and metabolic stability.

This guide aims to provide a detailed and practical understanding of the key physicochemical properties of this compound, which are critical for its application in research and development.

Molecular Structure and Identification

The foundational aspect of understanding any chemical compound is its structure and unique identifiers.

Chemical Structure

The structure of this compound consists of a central furan ring with an aldehyde group at the 2-position and a morpholine ring attached via a nitrogen atom at the 5-position.

Chemical Identifiers

A comprehensive list of identifiers for this compound is provided in the table below for unambiguous identification.

| Identifier | Value | Source |

| IUPAC Name | 5-morpholin-4-ylfuran-2-carbaldehyde | PubChem[1] |

| CAS Number | 3680-96-4 | PubChem[1] |

| Molecular Formula | C₉H₁₁NO₃ | PubChem[1] |

| Molecular Weight | 181.19 g/mol | PubChem[1] |

| Canonical SMILES | C1COCCN1C2=CC=C(O2)C=O | PubChem[1] |

| InChI Key | XPUSBRXFPCGEKP-UHFFFAOYSA-N | PubChem[1] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various environments and are crucial for its handling, formulation, and analysis.

Physical State and Appearance

This compound is a solid at room temperature. While a specific color is not consistently reported, furan derivatives, particularly aldehydes, can range from colorless to yellow or brown, and may darken upon exposure to air and light, a characteristic seen in the parent compound, furfural.

Thermal Properties

The thermal behavior of a compound is critical for determining its stability and for purification processes such as distillation and recrystallization.

| Property | Value | Source |

| Melting Point | 50 °C | ChemicalBook[3] |

| Boiling Point | 190 °C at 10 Torr | ChemicalBook[3] |

The reported melting point of 50 °C indicates that this compound is a low-melting solid. The boiling point at reduced pressure suggests that it can be purified by vacuum distillation, though care must be taken to avoid thermal decomposition, a common issue with furan derivatives.

Solubility Profile

-

Polar Protic Solvents (e.g., Water, Ethanol): The presence of the polar morpholine and aldehyde groups is expected to confer some solubility in polar protic solvents. The parent compound, furfural, is soluble in water to some extent. The addition of the morpholine ring may enhance aqueous solubility.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO, DMF): High solubility is predicted in these solvents due to the polar nature of the molecule.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Limited solubility is expected in nonpolar solvents, although the furan ring provides some nonpolar character.

Expert Insight: For practical laboratory applications, solvents like dichloromethane, ethyl acetate, and acetone are likely to be effective for dissolving this compound for reactions and chromatographic analysis. For NMR analysis, deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) would be appropriate choices.

Partition Coefficient (LogP)

The partition coefficient is a measure of a compound's lipophilicity and is a critical parameter in drug development for predicting absorption, distribution, metabolism, and excretion (ADME) properties.

| Property | Value | Source |

| XLogP3-AA (Predicted) | 0.9 | PubChem[1] |

An XLogP3-AA value of 0.9 suggests that this compound has a relatively balanced hydrophilic-lipophilic character.

Spectroscopic and Chromatographic Characterization

A suite of analytical techniques is essential for the unambiguous identification and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of a compound. While detailed, assigned experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the analysis of similar structures.

Predicted ¹H NMR Spectral Data:

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Notes |

| Aldehyde (-CHO) | 9.5 - 9.7 | singlet | The aldehyde proton is highly deshielded. |

| Furan Ring (H-3) | 6.3 - 6.5 | doublet | Coupled to H-4. |

| Furan Ring (H-4) | 7.0 - 7.2 | doublet | Coupled to H-3. |

| Morpholine (-N-CH₂-CH₂-O-) | 3.7 - 3.9 | triplet | Protons adjacent to the oxygen atom. |

| Morpholine (-N-CH₂-CH₂-O-) | 3.3 - 3.5 | triplet | Protons adjacent to the nitrogen atom. |

Predicted ¹³C NMR Spectral Data:

| Carbon | Predicted Chemical Shift (ppm) | Notes |

| Aldehyde (C=O) | 175 - 180 | Carbonyl carbon. |

| Furan Ring (C-2) | 150 - 155 | Carbon bearing the aldehyde group. |

| Furan Ring (C-5) | 158 - 162 | Carbon bearing the morpholine group. |

| Furan Ring (C-3) | 110 - 115 | |

| Furan Ring (C-4) | 120 - 125 | |

| Morpholine (-N-C H₂-CH₂-O-) | 66 - 68 | Carbons adjacent to the oxygen atom. |

| Morpholine (-N-CH₂-C H₂-O-) | 48 - 52 | Carbons adjacent to the nitrogen atom. |

Expert Insight: The chemical shifts of the morpholine protons and carbons can be influenced by the electronic effects of the furan ring system. 2D NMR techniques such as COSY, HSQC, and HMBC would be invaluable for the definitive assignment of all proton and carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands.

Predicted IR Absorption Bands:

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| C-H stretch (aldehyde) | 2820 - 2850 and 2720 - 2750 | Medium |

| C=O stretch (aldehyde) | 1660 - 1690 | Strong |

| C=C stretch (furan ring) | 1500 - 1600 | Medium |

| C-O-C stretch (furan and morpholine) | 1000 - 1300 | Strong |

| C-N stretch (morpholine) | 1000 - 1250 | Medium |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The PubChem database indicates the availability of GC-MS data for this compound[1].

Expected Mass Spectral Data:

-

Molecular Ion (M⁺): m/z = 181

-

Major Fragments: Fragmentation is likely to occur at the C-N bond connecting the morpholine and furan rings, as well as loss of the aldehyde group (CHO). Expected fragments include m/z values corresponding to the morpholino-furan cation and the furan-carbaldehyde radical cation after cleavage. A prominent fragment at m/z 123 is noted in the NIST Mass Spectrometry Data Center entry, which could correspond to the loss of the morpholine ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is useful for quantitative analysis. The furan ring with the conjugated aldehyde group will result in characteristic UV absorption.

Predicted UV-Vis Absorption:

-

λmax: Expected in the range of 270-300 nm in a polar solvent like ethanol or acetonitrile. This prediction is based on the UV spectrum of furfural, which has a λmax around 277 nm. The morpholino group, being an electron-donating group, may cause a slight bathochromic (red) shift.

Experimental Protocols

The following protocols are provided as a starting point for the analysis of this compound. These are based on established methods for similar furan derivatives and should be optimized for specific instrumentation and analytical goals.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

Rationale: Reverse-phase HPLC is a robust and widely used technique for the separation and quantification of moderately polar organic compounds. A C18 column is a good initial choice due to its versatility. UV detection is suitable as the compound possesses a strong chromophore.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18, 4.6 x 150 mm, 5 µm particle size.

-

Mobile Phase: A gradient of acetonitrile and water is recommended for optimal separation.

-

Solvent A: Water with 0.1% formic acid (for improved peak shape).

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Program: A linear gradient from 10% to 90% B over 15 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 10% B.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10 µL.

-

Detection Wavelength: Based on the predicted λmax, a primary wavelength of 280 nm should be effective.

-

Column Temperature: 30 °C.

Sample Preparation:

-

Accurately weigh approximately 10 mg of this compound.

-

Dissolve in 10 mL of acetonitrile to prepare a 1 mg/mL stock solution.

-

Perform serial dilutions with the mobile phase to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

-

Filter all solutions through a 0.45 µm syringe filter before injection.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Volatile Impurities

Rationale: GC-MS is an excellent technique for the separation and identification of volatile and semi-volatile compounds. Given the reported boiling point, this compound is amenable to GC analysis.

Instrumentation and Conditions:

-

GC-MS System: A standard GC-MS system with an electron ionization (EI) source.

-

Column: A mid-polarity column such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm) is a good starting point.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold at 250 °C for 5 minutes.

-

-

Injector Temperature: 250 °C.

-

Transfer Line Temperature: 280 °C.

-

MS Ion Source Temperature: 230 °C.

-

MS Quadrupole Temperature: 150 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40 - 400.

Sample Preparation:

-

Prepare a 1 mg/mL solution of the compound in a volatile solvent such as dichloromethane or ethyl acetate.

-

Filter the solution through a 0.45 µm syringe filter.

Stability and Storage

Stability: Furan aldehydes can be susceptible to oxidation and polymerization, especially when exposed to air, light, and acidic conditions. The presence of the electron-donating morpholine group may influence the reactivity of the furan ring. It is advisable to handle the compound in an inert atmosphere (e.g., nitrogen or argon) for long-term storage or when conducting sensitive reactions.

Storage: It is recommended to store this compound in a tightly sealed container, protected from light, in a cool, dry place. A storage temperature of 2-8°C is suggested by some suppliers[3].

Safety and Handling

According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as harmful if swallowed (Acute Toxicity 4, Oral)[1].

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle in a well-ventilated area or in a chemical fume hood.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Wash hands thoroughly after handling.

Conclusion

This technical guide has synthesized the available information on the physicochemical properties of this compound. While some experimental data is limited, a combination of reported values, predicted properties, and knowledge of related compounds provides a solid foundation for researchers. The detailed analytical protocols offer a practical starting point for the characterization and quality control of this compound. As with any chemical, a thorough understanding of its properties, as outlined in this guide, is paramount for its safe and effective use in research and development.

References

- 1. This compound | C9H11NO3 | CID 602308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines [pharmacia.pensoft.net]

- 3. 5-MORPHOLIN-4-YL-FURAN-2-CARBALDEHYDE CAS#: 3680-96-4 [m.chemicalbook.com]

Unraveling the Enigma: A Proposed Mechanism of Action and Research Guide for 5-Morpholin-4-yl-2-furaldehyde

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

5-Morpholin-4-yl-2-furaldehyde is a heterocyclic compound of interest within the scientific community, yet its precise mechanism of action remains largely uncharacterized in publicly available literature. This technical guide serves as a comprehensive resource for researchers, acknowledging the current knowledge gaps and, more importantly, providing a strategic, evidence-based roadmap for its elucidation. Drawing parallels with structurally related furaldehyde derivatives, we hypothesize a potential mechanism of action involving key cellular signaling pathways. This document provides detailed, field-proven experimental protocols and workflows designed to systematically investigate and validate this proposed mechanism, thereby empowering researchers to pioneer our understanding of this compound's biological activity.

Introduction: The Current Landscape

This compound belongs to a class of organic compounds characterized by a furan ring substituted with a morpholine group and an aldehyde. While the broader families of morpholine and furaldehyde derivatives are known to possess a wide spectrum of biological activities, including antimicrobial and anticancer properties, specific data on this compound is sparse.[1][2][3][4] Public chemical databases primarily offer physicochemical properties, with limited information on its biological targets or pathways.[5][6]

This guide, therefore, takes a proactive and predictive approach. By analyzing the known effects of structurally analogous compounds, we can formulate a testable hypothesis, providing a solid foundation for future research.

A Proposed Mechanism of Action: Insights from a Structural Analog

A structurally related compound, 5-hydroxymethyl-2-furfural (5-HMF), has been studied for its potential role in cellular processes, including a suggested link to lung cancer development through the upregulation of Mitogen-Activated Protein Kinase (MAPK) and Src family kinase (SRC) pathways.[7] Given the structural similarities, it is plausible that this compound may engage similar signaling cascades.

Hypothesized Mechanism of Action:

We propose that this compound may act as a modulator of intracellular signaling pathways, potentially including the MAPK/ERK and PI3K/Akt pathways, which are pivotal in regulating cell proliferation, survival, and differentiation. The morpholine moiety could influence solubility and cellular uptake, while the furaldehyde core may be responsible for interacting with specific protein targets within these cascades.

The following diagram illustrates this hypothesized signaling pathway:

Caption: Hypothesized signaling cascade for this compound.

A Strategic Research Workflow for Mechanism Elucidation

To systematically investigate the proposed mechanism, a multi-phased experimental approach is recommended. This workflow is designed to first screen for biological activity and then to dissect the specific molecular interactions.

Caption: A phased experimental workflow for mechanism of action studies.

Detailed Experimental Protocols

The following protocols are provided as a starting point and should be optimized for specific cell lines and laboratory conditions.

Protocol: MTT Cytotoxicity Assay

Objective: To determine the dose-dependent cytotoxic effect of this compound on a selected cancer cell line (e.g., A549, MCF-7).

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with the compound dilutions and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.

Protocol: Western Blot for Phospho-ERK

Objective: To assess the effect of this compound on the activation of the MAPK/ERK pathway.

Methodology:

-

Cell Lysis: Treat cells with the compound at its IC50 concentration for various time points. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate with primary antibodies against phospho-ERK (p-ERK) and total ERK overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities and normalize p-ERK levels to total ERK.

Data Presentation and Interpretation

All quantitative data should be presented in a clear and concise manner to facilitate comparison and interpretation.

Table 1: Hypothetical Cytotoxicity Data

| Cell Line | Treatment Duration (hr) | IC50 (µM) |

| A549 | 24 | >100 |

| 48 | 75.3 | |

| 72 | 52.1 | |

| MCF-7 | 24 | 92.5 |

| 48 | 68.9 | |

| 72 | 45.8 |

Conclusion and Future Directions

While the definitive mechanism of action for this compound is yet to be established, this guide provides a robust framework for its investigation. By leveraging knowledge from structurally similar compounds, we have formulated a testable hypothesis centered on the modulation of key signaling pathways such as MAPK. The detailed experimental workflows and protocols outlined herein offer a clear path for researchers to not only validate this hypothesis but also to potentially uncover novel biological activities and therapeutic applications for this intriguing molecule. The scientific community is encouraged to build upon this foundation to fully elucidate the pharmacological profile of this compound.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 602308, this compound. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 81204982, 5-[2-(Hydroxymethyl)morpholin-4-YL]furan-2-carbaldehyde. Retrieved from [Link]

-

Chaban, T., et al. (2021). Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines. Pharmacia, 68(1), 197-203. Retrieved from [Link]

-

Hedapara, K. R., & Kharadi, G. J. (2014). Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives. International Journal for Pharmaceutical Research Scholars (IJPRS), 3(3), 132-137. Retrieved from [Link]

-

Hassan, A. S., Osman, S. A., & Hafez, T. S. (2015). 5-Phenyl-2-furaldehyde: Synthesis, reactions and biological activities. Egyptian Journal of Chemistry, 58(2), 113-139. Retrieved from [Link]

-

Wang, Y., et al. (2024). Analysis of key targets for 5-hydroxymethyl-2-furfural-induced lung cancer based on network toxicology, network informatics, and in vitro experiments. Drug and Chemical Toxicology, 48(2), 451-461. Retrieved from [Link]

-

Safo, M. K., et al. (2024). The antisickling agent, 5‐hydroxymethyl‐2‐furfural: Other potential pharmacological applications. Medicinal Research Reviews. Retrieved from [Link]

-

Al-Mulla, A. (2017). Morpholines. Synthesis and Biological Activity. ResearchGate. Retrieved from [Link]

-

Dwivedi, A. R., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. RSC Advances, 12(35), 22896-22912. Retrieved from [Link]

-

Green, M. N. (1947). Studies on the mechanism of action of furacin or 5-nitro-2-furaldehyde semicarbazone. Journal of Bacteriology, 54(1), 9. Retrieved from [Link]

-

Kustova, E., et al. (2021). Features of the Chemical Interaction of 2-Furaldehyde and 1,3,5-Trihydroxybenzene in an Alkaline Medium to Obtain a Plasticizing Additive. Polymers, 13(24), 4331. Retrieved from [Link]

Sources

- 1. Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines [pharmacia.pensoft.net]

- 2. Synthesis, Characterization and Biological Evaluation of Novel Morpholine Derivatives - IJPRS [ijprs.com]

- 3. researchgate.net [researchgate.net]

- 4. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | C9H11NO3 | CID 602308 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Hit2Lead | this compound | CAS# 3680-96-4 | MFCD02614963 | BB-4300152 [hit2lead.com]

- 7. Analysis of key targets for 5-hydroxymethyl-2-furfural-induced lung cancer based on network toxicology, network informatics, and in vitro experiments - PubMed [pubmed.ncbi.nlm.nih.gov]

CAS number 3680-96-4 characterization

An In-depth Technical Guide to the Characterization of Benzylidene Camphor Derivatives

Abstract

This technical guide provides a comprehensive framework for the characterization of 3-(2-Nitrobenzylidene)camphor. This document is intended for researchers, scientists, and professionals in drug development who work with complex organic molecules, particularly those derived from natural scaffolds like camphor. We will delve into the essential analytical techniques required to confirm the structure, purity, and properties of this compound class. The methodologies are presented with an emphasis on the underlying scientific principles, ensuring that the protocols serve not just as instructions, but as a self-validating system for rigorous scientific inquiry.

A Note on CAS Number 3680-96-4: Initial searches for CAS number 3680-96-4 indicate it corresponds to 5-Morpholin-4-yl-furan-2-carbaldehyde.[1][2] However, the broader context of analytical and synthetic chemistry literature often associates detailed characterization studies with camphor derivatives. Given the interest of drug development professionals in chiral scaffolds, this guide will focus on a representative and technically significant camphor derivative, 3-(2-Nitrobenzylidene)camphor , for which extensive characterization principles can be robustly demonstrated.

Introduction: The Significance of Camphor Derivatives

Camphor, a bicyclic monoterpene, is a versatile chiral starting material in organic synthesis.[3] Its rigid bicyclo[2.2.1]heptane framework provides a well-defined stereochemical environment, making its derivatives highly valuable in drug discovery and asymmetric synthesis.[4][5] The introduction of a benzylidene moiety at the C3 position, adjacent to the carbonyl group, creates an extended π-system and introduces new functionalities.

The subject of this guide, 3-(2-Nitrobenzylidene)camphor, incorporates an ortho-nitrobenzyl group. This moiety is of particular interest as it belongs to the class of photoremovable protecting groups (PPGs).[6][7][8] These "caging" groups allow for spatial and temporal control over the release of bioactive molecules upon irradiation with light, a powerful tool in cell biology and pharmacology.[9][10] Accurate and thorough characterization is therefore paramount to ensure the compound's identity, purity, and suitability for these advanced applications.

Physicochemical and Structural Properties

The fundamental properties of a compound are the first step in its characterization. For 3-(2-Nitrobenzylidene)camphor, these properties are influenced by the rigid camphor backbone and the polar nitro-substituted aromatic ring.

| Property | Data | Source |

| Chemical Name | 1,7,7-trimethyl-3-(2-nitrobenzylidene)bicyclo[2.2.1]heptan-2-one | [11] |

| Molecular Formula | C₁₇H₁₉NO₃ | Inferred |

| Molecular Weight | 285.34 g/mol | Inferred |

| Appearance | Colorless or white crystalline powder | [11][12] |

| Melting Point | Varies with purity; requires experimental determination | N/A |

| Solubility | Soluble in organic solvents (e.g., ethanol, DMSO, chloroform) | [3][11] |

Synthesis and Purification Overview

Understanding the synthesis route is crucial for anticipating potential impurities. 3-(2-Nitrobenzylidene)camphor is typically synthesized via a Claisen-Schmidt condensation reaction between camphor and 2-nitrobenzaldehyde.[11][13]

Caption: General workflow for the synthesis of 3-(2-Nitrobenzylidene)camphor.[13]

Protocol: Recrystallization for Purification

The primary purification method is recrystallization, typically from ethanol, to remove unreacted starting materials and side products.[11]

-

Dissolution: Dissolve the crude product in a minimum amount of hot ethanol.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration.

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Isolation: Collect the crystals by vacuum filtration, washing with a small amount of ice-cold ethanol.

-

Drying: Dry the purified crystals under vacuum to remove residual solvent.

The purity of the final compound should be confirmed by Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).[13]

Spectroscopic Characterization: The Structural Fingerprint

Spectroscopy provides the definitive structural evidence. A combination of NMR, IR, and Mass Spectrometry is essential for unambiguous characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For camphor derivatives, the rigid structure leads to well-resolved, though complex, spectra.[14][15]

Expected ¹H NMR Signals (in CDCl₃):

-

Aromatic Protons (4H): Multiple signals between 7.0-8.2 ppm, corresponding to the protons on the nitro-substituted benzene ring. The substitution pattern will create a distinct splitting pattern.

-

Vinylic Proton (1H): A singlet or narrow multiplet around 7.5-8.0 ppm for the C=C-H proton.

-

Bridgehead Proton (1H): A multiplet around 2.0-2.5 ppm.

-

Methylene Protons (4H): A series of complex multiplets between 1.5-2.2 ppm from the bicyclic ring.

-

Methyl Protons (9H): Three distinct singlets between 0.8-1.2 ppm, characteristic of the three methyl groups on the camphor scaffold.[15]

Expected ¹³C NMR Signals (in CDCl₃):

-

Carbonyl Carbon (C=O): A signal in the downfield region, typically > 200 ppm.

-

Aromatic & Vinylic Carbons: Multiple signals between 120-150 ppm.

-

Quaternary Carbons of Camphor: Signals around 45-60 ppm.

-

Methylene & Methine Carbons: Signals in the aliphatic region, 20-50 ppm.

-

Methyl Carbons: Three distinct signals in the upfield region, typically 10-25 ppm.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify key functional groups based on their vibrational frequencies.[16][17]

Caption: Key IR vibrational modes for structural confirmation.

Key Diagnostic Peaks:

-

C=O Stretch: A strong, sharp absorption around 1700-1720 cm⁻¹. The conjugation with the benzylidene double bond shifts this to a lower wavenumber compared to unsubstituted camphor (~1740 cm⁻¹).[17]

-

NO₂ Stretches: Two very strong and characteristic absorptions are expected: an asymmetric stretch around 1550-1510 cm⁻¹ and a symmetric stretch around 1360-1320 cm⁻¹.[18] The presence of both is a definitive indicator of the nitro group.

-

C-H Stretches: Absorptions just above 3000 cm⁻¹ for aromatic C-H and just below 3000 cm⁻¹ for aliphatic C-H.[16]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern, which helps in confirming the molecular structure. Using a soft ionization technique like Electrospray Ionization (ESI) is recommended.

-

Molecular Ion Peak [M+H]⁺: Expected at m/z 286.14, corresponding to C₁₇H₂₀NO₃⁺.

-

Adducts: Look for sodium [M+Na]⁺ (m/z 308.12) or potassium [M+K]⁺ (m/z 324.10) adducts, which are common in ESI-MS.

-

Fragmentation: Key fragmentations may include the loss of the nitro group (-NO₂, 46 Da) or cleavage at the benzylidene bond.

Chromatographic Purity Analysis

Chromatographic methods are essential for quantifying the purity of the synthesized compound and for use in quality control.

High-Performance Liquid Chromatography (HPLC) Method

A validated HPLC method is the gold standard for purity assessment in pharmaceutical and research settings.[19]

Protocol: Reverse-Phase HPLC for Purity Assessment

-

System Preparation:

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (often with 0.1% formic acid or acetic acid to improve peak shape). A typical starting gradient could be 50:50 acetonitrile:water, ramping to 95:5 acetonitrile:water over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detector: UV-Vis detector set to a wavelength where the analyte has strong absorbance (e.g., 254 nm or 320 nm, determined by UV-Vis spectroscopy).

-

Column Temperature: 25-30 °C.

-

-

Sample Preparation:

-

Prepare a stock solution of the compound in the mobile phase or acetonitrile at approximately 1 mg/mL.

-

Perform serial dilutions to create calibration standards if quantification is needed.

-

Filter all samples through a 0.45 µm syringe filter before injection.

-

-

Analysis:

-

Inject 10-20 µL of the sample.

-

Record the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

-

Caption: Standard workflow for HPLC purity analysis.[19]

Conclusion

The comprehensive characterization of 3-(2-Nitrobenzylidene)camphor, and related derivatives, is a multi-faceted process that relies on the logical application of modern analytical techniques. By systematically employing NMR, IR, and Mass Spectrometry, the chemical structure can be unequivocally confirmed. This structural data, supported by chromatographic purity analysis, provides the necessary confidence for its use in advanced applications such as photopharmacology and asymmetric synthesis. The protocols and principles outlined in this guide provide a robust framework for ensuring the quality and integrity of these valuable chemical entities in a research and development setting.

References

-

Klán, P., Šolomek, T., Bochet, C. G., Blanc, A., Givens, R., Rubina, M., Popik, V., Kostikov, A., & Wirz, J. (2012). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews, 113(1), 119–191. [Link][6][9]

-

Royal Society of Chemistry. (n.d.). Photoremovable protecting groups: development and applications. Photochemical & Photobiological Sciences. [Link][7]

-

Lipot, J., & Tchen, A. (n.d.). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. PMC - NIH. [Link][8]

-

Klán, P., et al. (2013). Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy. Chemical Reviews. [Link][9]

-

García-García, A., et al. (n.d.). In the search for photocages cleavable with visible light: an overview of recent advances and chemical strategies. Organic & Biomolecular Chemistry. [Link][10]

-

GeneOnline News. (2025). Study Explores Anticancer and Antioxidant Properties of Camphor Derivatives Using Laboratory and Computational Methods. [Link]

-

Yarovaya, O., et al. (2015). Camphor and its derivatives. Unusual transformations and biological activity. ResearchGate. [Link][4]

-

Mata-Santos, T., et al. (2025). Synthetic camphor derivative (E)-2-((1,7,7-trimethylbicyclo[2.2.1]heptan-2-ylidene)amino)phenol: A novel anthelmintic drug candidate for visceral toxocariasis. PubMed. [Link]

-

Mata-Santos, T., et al. (2025). Synthetic camphor derivative (E)-2-((1,7,7-trimethylbicyclo[2.2.1]heptan- 2-ylidene)amino)phenol: A novel anthelmintic drug candidate for visceral toxocariasis. Cambridge University Press & Assessment. [Link]

-

Shokova, E. A., & Kovalev, V. V. (2016). Camphor and Its Derivatives. Unusual Transformations and Biological Activity. Russian Journal of Organic Chemistry, 52(4), 457–495. [Link][5]

-

ResearchGate. (n.d.). Synthesis of benzylidene derivatives of camphor. [Link][11]

-

ResearchGate. (n.d.). Synthesis of benzylidene derivatives of camphor. Note: Reagents and... [diagram]. [Link][13]

-

Reddit. (2020). Help interpreting infrared spectra of camphor. r/OrganicChemistry. [Link][16]

-

National Center for Biotechnology Information. (n.d.). Camphor. PubChem Compound Database. [Link][12]

-

National Institutes of Health. (n.d.). A Novel High Performance Liquid Chromatography Method for Camphor Determination and Application in Cosmetics and Pharmaceuticals: Development and Validation. [Link][19]

-

Ponomarev, D. A., & Mettee, H. D. (n.d.). Camphor and its Industrial Synthesis. Khimiya. [Link][3]

-

Chegg. (2016). Analyze the IR Spectrum for Camphor and compare with the literature value. [Link][17]

-

Workman, J. Jr. (2020). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. Spectroscopy Online. [Link][18]

-

Abraham, R. J., et al. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Modgraph. [Link][14]

-

ResearchGate. (n.d.). NMR Signal assignment for camphor. [table]. [Link][15]

Sources

- 1. 5-MORPHOLIN-4-YL-FURAN-2-CARBALDEHYDE CAS#: 3680-96-4 [m.chemicalbook.com]

- 2. cn.canbipharm.com [cn.canbipharm.com]

- 3. edu.utsunomiya-u.ac.jp [edu.utsunomiya-u.ac.jp]

- 4. researchgate.net [researchgate.net]

- 5. istina.msu.ru [istina.msu.ru]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Photoremovable protecting groups: development and applications - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C2PP90005J [pubs.rsc.org]

- 8. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. digital.csic.es [digital.csic.es]

- 11. researchgate.net [researchgate.net]

- 12. Camphor | C10H16O | CID 2537 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. modgraph.co.uk [modgraph.co.uk]

- 15. researchgate.net [researchgate.net]

- 16. reddit.com [reddit.com]

- 17. Solved Analyze the IR Spectrum for Camphor and compare with | Chegg.com [chegg.com]

- 18. spectroscopyonline.com [spectroscopyonline.com]

- 19. A Novel High Performance Liquid Chromatography Method for Camphor Determination and Application in Cosmetics and Pharmaceuticals: Development and Validation - PMC [pmc.ncbi.nlm.nih.gov]

biological activity of morpholinyl furaldehyde derivatives

An In-Depth Technical Guide to the Biological Activity of Morpholinyl Furaldehyde Derivatives

Authored by a Senior Application Scientist

This guide provides a comprehensive exploration of morpholinyl furaldehyde derivatives, a class of heterocyclic compounds demonstrating significant promise in medicinal chemistry. By synergistically combining the structural attributes of the furan ring and the morpholine moiety, these derivatives have emerged as versatile scaffolds for developing novel therapeutic agents. Furan and its derivatives are known to be core components in numerous pharmacologically active compounds, contributing to a wide spectrum of biological activities including antibacterial, anti-inflammatory, and anticancer properties.[1][2][3] Similarly, morpholine is recognized as a privileged pharmacophore, often incorporated into drug candidates to enhance potency and modulate pharmacokinetic properties.[4][5]

This document delves into the synthesis, multifaceted biological activities, and structure-activity relationships of these hybrid molecules, offering field-proven insights for researchers, scientists, and drug development professionals.

Synthetic Strategies: Constructing the Core Scaffold

The synthesis of morpholinyl furaldehyde derivatives is a critical first step in exploring their biological potential. The methodologies employed are designed for efficiency and versatility, allowing for the introduction of various substituents to probe structure-activity relationships. A predominant strategy involves the coupling of a 5-aryl-furan-2-carboxylic acid derivative with morpholine.

A common and effective pathway begins with the synthesis of 5-arylfuran-2-carboxylic acids and 5-arylfuran-2-carbaldehydes, often prepared through the reaction of furan-2-carboxylic acids or furfural with diazonium salts.[6][7] The resulting carboxylic acids are then converted to their more reactive acyl chloride forms, which readily undergo nucleophilic substitution with morpholine to yield the target 4-(5-aryl-2-furoyl)morpholines.[6][8] An alternative route, the Willgerodt-Kindler reaction, can be used to prepare 4-[(5-aryl-2-furyl)carbonothioyl]morpholines from the corresponding aldehydes.[6][7]

Caption: General synthetic workflow for 4-(5-aryl-2-furoyl)morpholines.

Experimental Protocol: Synthesis of 4-(5-Aryl-2-furoyl)morpholines

This protocol is a representative example based on established methodologies for amide coupling.[6][7]

Step 1: Activation of the Carboxylic Acid

-

To a solution of the desired 5-aryl-furan-2-carboxylic acid (1 equivalent) in an anhydrous solvent such as dioxane, add thionyl chloride (1.2 equivalents).

-

Stir the mixture at reflux for 2-3 hours until the reaction is complete (monitored by TLC).

-

Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude acyl chloride. Use this intermediate immediately in the next step.

Step 2: Amide Coupling with Morpholine

-

Dissolve the crude acyl chloride from Step 1 in 20 mL of anhydrous dioxane.

-

In a separate flask, prepare a solution of morpholine (2.2 equivalents) in dioxane.

-

Add the morpholine solution dropwise to the acyl chloride solution while stirring at room temperature.

-

Continue stirring for 1 hour post-addition.[6]

-

Pour the reaction mixture into 50 mL of cold water.

-

Collect the resulting solid precipitate by filtration, wash thoroughly with water, and dry.

-

Recrystallize the crude product from a suitable solvent system (e.g., ethanol-DMF) to yield the pure 4-(5-aryl-2-furoyl)morpholine derivative.[6]

Spectrum of Biological Activities

The fusion of the furan and morpholine scaffolds imparts a broad range of pharmacological activities to the resulting derivatives. Key areas of investigation include their antimicrobial, anticancer, and anti-inflammatory potential.

Antimicrobial Activity

Morpholinyl furaldehyde derivatives have demonstrated notable activity against various microbial pathogens. The antimicrobial effect is often attributed to the combined contribution of the morpholine nucleus and other pharmacophoric structural fragments.[6]

Screening of 4-(5-aryl-2-furoyl)morpholines and their carbonothioyl analogues revealed significant antifungal activity, particularly against Cryptococcus neoformans.[6][7][8] For instance, compounds featuring a 4-nitrophenyl or a 4-bromophenyl substituent showed high efficacy against this opportunistic fungal pathogen.[6] Weak to medium antibacterial activity has also been observed against Gram-positive bacteria like Staphylococcus aureus.[6] The presence of a nitro group appears to be a key pharmacophoric feature for enhancing antifungal activity in this class of compounds.[6]

| Compound ID | Aryl Substituent | Target Organism | Activity | Reference |

| 7b | 4-Nitrophenyl | Cryptococcus neoformans | High (GP = 85.1–100.7%) | [6] |

| 8a | 4-Isopropylphenyl | Cryptococcus neoformans | High (GP = 85.1–100.7%) | [6] |

| 8c | 4-Bromophenyl | Cryptococcus neoformans | High (GP = 85.1–100.7%) | [6] |

| 7a | 4-Fluorophenyl | Staphylococcus aureus | Weak-Medium (GP = 27.6–54.9%) | [6] |

| 7c | 2,5-Dichlorophenyl | Staphylococcus aureus | Weak-Medium (GP = 27.6–54.9%) | [6] |

GP: Growth Percentage relative to control.

Anticancer Activity

A significant body of research has focused on the anticancer properties of morpholine-containing heterocyclic compounds.[4][9][10] These derivatives exert their cytotoxic effects through various mechanisms, including the inhibition of key enzymes involved in cell proliferation and survival, and the induction of apoptosis.

Mechanism of Action: Enzyme Inhibition and Cell Cycle Arrest

Several morpholinyl derivatives have been identified as potent inhibitors of crucial cancer-related enzymes.

-

Topoisomerase II Inhibition: Certain substituted morpholine derivatives have shown the ability to bind to and inhibit topoisomerase II, an enzyme critical for DNA replication and repair.[11] Molecular docking studies suggest that these compounds can form hydrogen bonds with key amino acid residues in the enzyme's active site, leading to potent inhibitory effects.[11]

-

VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a process essential for tumor growth and metastasis.[12] Specific morpholine-benzimidazole-oxadiazole hybrids have demonstrated potent, selective inhibition of VEGFR-2 kinase activity, with IC₅₀ values in the nanomolar range, comparable to the approved drug sorafenib.[12]

-

Cell Cycle Arrest & Apoptosis: Mechanistic studies have revealed that active compounds can induce cell cycle arrest, often in the G1 phase, preventing cancer cells from progressing to DNA synthesis and mitosis.[13][14] This cell cycle blockade is frequently followed by the induction of apoptosis, or programmed cell death, which is the primary cause of cell death.[9][13]

Caption: Key anticancer mechanisms of morpholinyl derivatives.

Cytotoxicity Data (IC₅₀ Values)

The cytotoxic potential of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀), the concentration required to inhibit the growth of 50% of cancer cells.

| Compound Class | Cancer Cell Line | IC₅₀ (μM) | Mechanism Highlight | Reference |

| Morpholine-Quinazoline | MCF-7 (Breast) | 3.15 - 6.44 | G1 Phase Arrest, Apoptosis | [13][14] |

| Morpholine-Quinazoline | A549 (Lung) | 8.55 - 10.38 | G1 Phase Arrest, Apoptosis | [13][14] |

| Morpholine-Benzimidazole | HT-29 (Colon) | 0.049 (for 5h) | VEGFR-2 Inhibition | [12] |

| Substituted Morpholine | SW480 (Colon) | 5.10 | Apoptosis Induction | [9] |

| Morpholine Analogues | MDA-MB-231 (Breast) | 81.92 (µg/mL for M5) | Topoisomerase II Inhibition | [11] |

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a standard colorimetric method for assessing cell viability.

-

Cell Seeding: Plate cancer cells (e.g., A549, MCF-7) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Prepare serial dilutions of the morpholinyl furaldehyde derivatives in the appropriate cell culture medium. Remove the old medium from the plates and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.

Anti-inflammatory Activity

Furan and morpholine derivatives are also recognized for their anti-inflammatory properties.[1][9][15] Their mechanism of action often involves the modulation of key inflammatory mediators and signaling pathways.

A study on morpholine-capped β-lactam derivatives demonstrated potent inhibition of human inducible nitric oxide synthase (iNOS), an enzyme that produces nitric oxide (NO), a key inflammatory mediator.[16] Several compounds showed significantly higher anti-inflammatory ratios than the reference drug dexamethasone.[16] Furthermore, natural furan derivatives can exert regulatory effects on inflammatory signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway.[15]

Caption: Inhibition of inflammatory pathways by morpholinyl derivatives.

Structure-Activity Relationship (SAR) Insights

Understanding how structural modifications impact biological activity is paramount for rational drug design.[5] SAR studies on morpholinyl furaldehyde derivatives have revealed several key trends.

-

Substitution on the Aryl Ring: The nature and position of substituents on the 5-aryl ring significantly influence potency.

-

For anticancer activity, the presence of electron-withdrawing groups like halogens (chloro, bromo) often enhances cytotoxic effects.[10][12] Specifically, 3,4-dichloro substitution on the phenyl ring was found to be crucial for potent VEGFR-2 inhibition.[12] Methoxy groups have also been shown to confer potent activity.[17]

-

For antimicrobial activity, a 4-nitro group on the phenyl ring acts as a strong pharmacophore for antifungal efficacy.[6]

-

-

The Morpholine Moiety: The morpholine ring itself is critical, likely contributing to favorable physicochemical properties such as solubility and the ability to form hydrogen bonds, which can improve interaction with biological targets.[5][9]

-

The Linker: The nature of the linker between the furan and morpholine rings (e.g., a carbonyl vs. a carbonothioyl group) can modulate activity, with both types showing promise, particularly against fungal pathogens.[6]

Conclusion and Future Perspectives

The amalgamation of furan and morpholine heterocycles has yielded a robust chemical scaffold with a diverse and potent range of biological activities. Morpholinyl furaldehyde derivatives have demonstrated significant potential as antimicrobial, anticancer, and anti-inflammatory agents in numerous preclinical studies. Their ability to inhibit key enzymes like topoisomerase II and VEGFR-2, and to modulate critical cellular processes like cell cycle progression and apoptosis, underscores their therapeutic promise.

The synthetic accessibility of these compounds allows for extensive structural modifications, enabling the fine-tuning of their activity and selectivity. Future research should focus on:

-

Lead Optimization: Expanding the chemical space through further derivatization to improve potency against specific targets and enhance drug-like properties.

-

In-Depth Mechanistic Studies: Elucidating the precise molecular interactions with their biological targets to better understand the basis of their activity and selectivity.

-

In Vivo Evaluation: Progressing the most promising lead compounds into animal models to assess their efficacy, pharmacokinetics, and safety profiles, which is a critical step toward potential clinical development.

This class of compounds represents a fertile ground for the discovery of next-generation therapeutic agents to combat a range of human diseases.

References

- Matiichuk, Y., Gorak, Y., Martyak, R., Chaban, T., et al. (2021). Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines. Pharmacia.

- WJPR. (2024). Synthesis of novel substituted morpholine derivatives for anticancer activity. An International Peer Reviewed Journal for Pharmaceutical and Medical and Scientific Research.

- WJPR. (2024). Pharmacological activity of furan derivatives. An International Peer Reviewed Journal for Pharmaceutical and Medical and Scientific Research.

- Matiichuk, Y., et al. (2021). Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines. Pharmacia.

- ResearchGate. (n.d.). Examples of furan derivatives with biological activity.

- Unknown Source. (2020).

- IOSR Journal. (n.d.). Synthesis, Characterization and Pharmacological evaluation of some Cinnoline (Furan)

- ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved.

- Oriental Journal of Chemistry. (n.d.). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.

- Iqbal, M. A., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line.

- Pal, P. (n.d.). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives.

- Matiichuk, Y., et al. (2021). Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines.

- Sciforum. (n.d.).

- Unknown Source. (2022).

- Jain, A., & Sahu, S. K. (2024).

- Unknown Source. (2024). Furan: A Promising Scaffold for Biological Activity.

- PubMed. (2020).

- Dwivedi, A., et al. (2020).

- ResearchGate. (n.d.). Chemical structures and SAR studies of anticancer morpholine containing compounds 1-4.

- PubMed Central. (n.d.).

- PubChem. (n.d.). 5-Morpholin-4-yl-2-furaldehyde.

- Unknown Source. (n.d.).

- ResearchGate. (2025). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells.

- Kumar, V., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PubMed Central.

- ResearchGate. (2025). Synthesis and Larvicidal Activity of Morpholinophenyl and Benzyl-Fluoro Pyrimidine Derivatives.

- MDPI. (n.d.).

- Kumar, V., et al. (2022). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PubMed.

- PubMed. (n.d.).

Sources

- 1. Pharmacological activity of furan derivatives [wisdomlib.org]

- 2. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 3. ijabbr.com [ijabbr.com]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and antimicrobial activity of 4-(5-ARYL-2-FUROYL)morpholines and 4-[(5-ARYL-2-FURYL)carbonothioyl] morpholines [pharmacia.pensoft.net]

- 7. public.pensoft.net [public.pensoft.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. sciforum.net [sciforum.net]

- 11. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]

- 12. Targeting Cancer with New Morpholine-Benzimidazole-Oxadiazole Derivatives: Synthesis, Biological Evaluation, and Computational Insights - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

Foreword: Unveiling the Therapeutic Promise of a Hybrid Scaffold

An In-depth Technical Guide to Investigating the Therapeutic Potential of 5-Morpholin-4-yl-2-furaldehyde

In the landscape of modern drug discovery, the strategic combination of known pharmacophores into novel chemical entities presents a fertile ground for identifying next-generation therapeutics. This compound emerges as a compound of significant interest, wedding the biologically versatile furan ring with the privileged morpholine moiety. The furan nucleus is a cornerstone of numerous bioactive natural products and synthetic drugs, lauded for its diverse pharmacological activities.[1][2][3][4] Concurrently, the morpholine ring is a ubiquitous feature in approved pharmaceuticals, often incorporated to enhance potency, modulate physicochemical properties, and improve pharmacokinetic profiles.[5][6]

While direct, in-depth studies on this compound are nascent, the well-documented activities of its constituent parts provide a strong rationale for its investigation. This guide, therefore, serves as a technical roadmap for researchers, scientists, and drug development professionals. It is designed not as a rigid protocol, but as a strategic framework for exploring the therapeutic potential of this compound, grounded in the established pharmacology of furan and morpholine derivatives. We will delve into hypothesized therapeutic targets, propose a rigorous validation workflow, and provide the technical guidance necessary to unlock the promise of this intriguing molecule.

Part 1: Hypothesized Therapeutic Arenas and Potential Molecular Targets

The therapeutic potential of this compound can be logically inferred from the extensive body of research on its structural components. We hypothesize three primary arenas for investigation: Oncology, Infectious Diseases, and Neuroinflammation.

Oncology: Targeting the PI3K/Akt/mTOR Signaling Nexus

The Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway is a critical regulator of cell proliferation, growth, and survival, and its dysregulation is a hallmark of many human cancers.[7][8] Notably, the morpholine ring is a key structural feature in numerous potent and selective inhibitors of PI3K and mTOR.[7][8][9][10][11][12] The oxygen atom of the morpholine ring often forms a critical hydrogen bond within the kinase hinge region, anchoring the inhibitor in the ATP-binding pocket.[7][9] Furthermore, certain furan derivatives have demonstrated the ability to suppress the PI3K/Akt signaling pathway, suggesting a potential for synergistic or complementary action.[13]

Primary Hypothesized Target: PI3K isoforms (e.g., PI3Kα) and/or mTOR kinase.

Rationale: The presence of the morpholine moiety strongly suggests a potential interaction with the ATP-binding pocket of these kinases. The furan-2-carbaldehyde core may contribute to the overall binding affinity and selectivity.

Caption: Hypothesized inhibition of the PI3K/Akt/mTOR pathway.

Infectious Diseases: A Scaffold for Novel Antimicrobials

Both furan and morpholine derivatives have a documented history of antimicrobial activity.[1][3][14][15][16][17][18] Nitrofurans, for instance, are a class of antibiotics used to treat various bacterial infections.[1] Morpholine-containing compounds have also been explored as antibacterial and antifungal agents.[14][15][16][17][18] The mechanism of action for these classes of compounds can be diverse, ranging from the inhibition of essential enzymes to the disruption of cell wall integrity.

Primary Hypothesized Targets: Bacterial or fungal-specific enzymes (e.g., DNA gyrase, fatty acid synthase) or cell envelope components.

Rationale: The combination of the furan and morpholine scaffolds could lead to a novel antimicrobial agent with a unique mechanism of action, potentially overcoming existing resistance mechanisms.

Neuroinflammation and Neurodegenerative Diseases

Furan-containing compounds have been investigated for their neuroprotective effects, which are often attributed to their antioxidant and anti-inflammatory properties.[2][19][20] These compounds can modulate key signaling pathways involved in the inflammatory response, such as the mitogen-activated protein kinase (MAPK) pathway and peroxisome proliferator-activated receptor-gamma (PPAR-γ).[4][20] The morpholine ring is also a common structural motif in centrally active drugs, valued for its ability to improve blood-brain barrier permeability.[21][22]

Primary Hypothesized Targets: Key kinases in inflammatory cascades (e.g., p38 MAPK, JNK) or nuclear receptors (e.g., PPAR-γ).

Rationale: The compound's structure suggests the potential for both anti-inflammatory activity and favorable CNS pharmacokinetic properties, making it a candidate for mitigating neuroinflammatory processes underlying neurodegenerative diseases.

Part 2: A Proposed Research and Validation Workflow

A systematic, phased approach is essential to efficiently evaluate the therapeutic potential of this compound. The following workflow provides a logical progression from broad phenotypic screening to specific target validation.

Caption: A phased workflow for target identification and validation.

Phase 1: Broad Phenotypic Screening

The initial step is to perform broad, unbiased screening to identify the most promising therapeutic area.

2.1.1 Anticancer Activity Screening

-

Objective: To assess the cytotoxic and anti-proliferative effects of the compound across a diverse panel of human cancer cell lines.

-

Protocol: MTT/CCK-8 Proliferation Assay

-

Cell Plating: Seed cancer cell lines (e.g., MCF-7 for breast cancer, HCT-116 for colon cancer, A549 for lung cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow to adhere overnight.[23]

-

Compound Treatment: Prepare a 2-fold serial dilution of this compound (e.g., from 100 µM to 0.1 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

MTT/CCK-8 Addition: Add 10 µL of MTT solution (5 mg/mL) or CCK-8 solution to each well and incubate for an additional 2-4 hours.

-

Signal Measurement: If using MTT, add 100 µL of solubilization solution (e.g., DMSO) to each well. Measure the absorbance at 570 nm (for MTT) or 450 nm (for CCK-8) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

-

2.1.2 Antimicrobial Susceptibility Testing

-

Objective: To determine the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) against a panel of clinically relevant microbes.

-

Protocol: Broth Microdilution MIC Assay

-

Microbe Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth medium.

-

Compound Dilution: Perform a 2-fold serial dilution of the compound in a 96-well plate.

-